molecular formula C17H12O3 B177292 Tanshinlactone CAS No. 105351-70-0

Tanshinlactone

Cat. No.: B177292
CAS No.: 105351-70-0
M. Wt: 264.27 g/mol
InChI Key: VDYMGLBSIBHGCP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tanshinlactone’s unique structural characteristics and promising biological activities have attracted the interest of many synthetic chemists . Its biosynthetic pathway correlates with the MEP/DOXP pathway, and many key enzymes, such as SmCPS, are responsible for establishing its molecular scaffolds and stereospecificity .

Cellular Effects

This compound and its analogs exhibit interesting and broad antitumor activity in various cell and animal models . Most recently, the this compound analog neo-tanshinlactone has shown potent and selective activity against breast cancer .

Molecular Mechanism

It is known that it interacts with various biomolecules, potentially leading to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known that this compound and its analogs exhibit interesting and broad antitumor activity in various cell and animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been found that certain analogs of this compound showed the highest cancer cell line selectivity, being approximately 100–250-fold more potent against SK-BR-3 (ED50 0.28 and 0.44 μM, respectively) compared with other cancer cell lines tested .

Metabolic Pathways

It is known that its biosynthetic pathway correlates with the MEP/DOXP pathway .

Transport and Distribution

It is known that this compound and its analogs exhibit interesting and broad antitumor activity in various cell and animal models .

Subcellular Localization

It is known that this compound and its analogs exhibit interesting and broad antitumor activity in various cell and animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tanshinlactone involves several key steps. One notable method includes the Horner–Wadsworth–Emmons olefination of 4-formyl-2H-benzo[h]chromen-2-ones with phosphonic acid diethyl esters . This reaction is carried out under specific conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound is not extensively documented. the extraction from Salvia miltiorrhiza roots remains a primary source. Advances in biotechnological methods, such as elicitation with yeast elicitors and cell transformations, have been explored to enhance the production of tanshinones .

Chemical Reactions Analysis

Types of Reactions: Tanshinlactone undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the quinone structure, potentially enhancing its biological activity.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone, altering its pharmacological properties.

    Substitution: Substitution reactions, particularly on the aromatic rings, can yield derivatives with different biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products: The major products formed from these reactions include various this compound derivatives, each with unique biological activities .

Comparison with Similar Compounds

  • Tanshinone I
  • Tanshinone IIA
  • Cryptotanshinone

Comparison: Tanshinlactone is unique among tanshinones due to its potent and selective activity against breast cancer cells . Unlike other tanshinones, it has a distinct lactone ring structure, which contributes to its unique biological properties. The presence of specific functional groups, such as the carbonyl group on the C-ring, plays a crucial role in its activity .

Properties

IUPAC Name

6,14-dimethyl-12,16-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,11(15),13-heptaen-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c1-9-4-3-5-12-11(9)6-7-13-14(12)17(18)20-15-10(2)8-19-16(13)15/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYMGLBSIBHGCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C(=O)OC4=C3OC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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